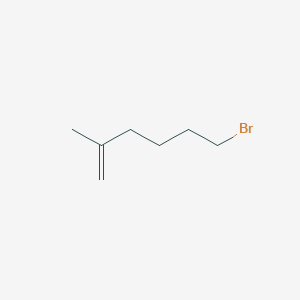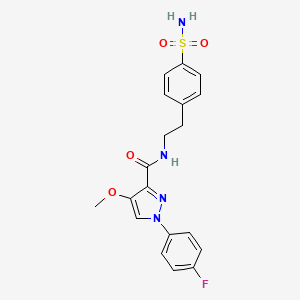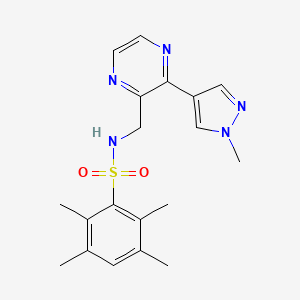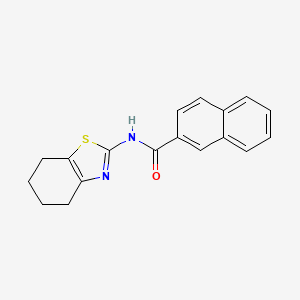
6-Bromo-2-methylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methylhex-1-ene is an organic compound with the molecular formula C₇H₁₃Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the sixth carbon of a hexene chain, with a methyl group on the second carbon. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-2-methylhex-1-ene involves the allylic bromination of 2-methylhex-1-ene. This reaction can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds in a solvent such as carbon tetrachloride (CCl₄) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of N-bromosuccinimide in a suitable solvent, along with controlled light exposure, can facilitate large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Addition: Halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) in inert solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Major Products Formed
Substitution: Formation of 6-hydroxy-2-methylhex-1-ene.
Addition: Formation of 6,6-dibromo-2-methylhexane or 6-bromo-2-methylhexane.
Elimination: Formation of 2-methylhex-1-ene or 2-methylhex-2-ene.
Scientific Research Applications
6-Bromo-2-methylhex-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse derivatives.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylhex-1-ene in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. For example, in allylic bromination, the reaction proceeds via a radical chain mechanism where the bromine atom is introduced at the allylic position. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylhex-1-ene: Similar structure but with a chlorine atom instead of bromine.
2-Methylhex-1-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-methylhex-2-ene: Positional isomer with the double bond at a different location.
Uniqueness
6-Bromo-2-methylhex-1-ene is unique due to the presence of both a bromine atom and a double bond in its structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
CAS No. |
1974-89-6; 38334-97-3 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.085 |
IUPAC Name |
6-bromo-2-methylhex-1-ene |
InChI |
InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h1,3-6H2,2H3 |
InChI Key |
AHUKNASLOVJVKX-UHFFFAOYSA-N |
SMILES |
CC(=C)CCCCBr |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2667278.png)
![2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2667279.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)


![2-Methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2667285.png)
![N-(2-methoxyethyl)-4-{[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2667288.png)
![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)

![3-(3,4-Dimethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole](/img/structure/B2667293.png)


